![molecular formula C21H14N4O2S B3018378 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 1797729-81-7](/img/structure/B3018378.png)
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a derivative of imidazo[1,2-a]pyridine carboxamides (IPAs), which are a class of compounds that have been extensively studied for their antitubercular properties. These compounds have shown excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. The structure of the compound suggests that it may possess similar biological activities due to the presence of the imidazo[1,2-a]pyridine core, which is a common feature in this class of antitubercular agents.
Synthesis Analysis
The synthesis of related IPAs typically involves the design and construction of the imidazo[1,2-a]pyridine core, followed by the introduction of various substituents that can enhance the compound's biological activity. For example, the synthesis of dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides involved a five-step reaction sequence starting from commercial dibenzo[b,d]thiophene to obtain the carboxylic acid intermediate, which was then coupled with various benzyl amines to yield the desired carboxamides . This approach could be adapted to synthesize the compound by incorporating the appropriate thiophenyl and isoxazole substituents at the relevant positions.
Molecular Structure Analysis
The molecular structure of IPAs is characterized by the presence of the imidazo[1,2-a]pyridine core, which is crucial for the antimycobacterial activity. The addition of various substituents to this core structure has been shown to affect the potency and selectivity of these compounds. For instance, the introduction of an N-(2-phenoxyethyl) moiety has led to compounds with excellent in vitro activity against M. tuberculosis . The molecular structure of the compound would likely exhibit similar interactions with the bacterial target due to the presence of the imidazo[1,2-a]pyridine core.
Chemical Reactions Analysis
The chemical reactivity of IPAs is influenced by the substituents attached to the imidazo[1,2-a]pyridine core. The compounds in this class have been designed to interact with specific targets within the M. tuberculosis bacterium. The synthesis of these compounds often involves amide bond formation, which is a key reaction in the construction of the carboxamide group. The specific chemical reactions involved in the synthesis of the compound would depend on the nature of the substituents and the synthetic route chosen .
Physical and Chemical Properties Analysis
The physical and chemical properties of IPAs, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. These properties can be fine-tuned by modifying the substituents on the imidazo[1,2-a]pyridine core. For example, the introduction of electron-donating groups has been shown to enhance the activity of these compounds against M. tuberculosis . The physical and chemical properties of the compound would need to be empirically determined to assess its suitability as a drug candidate.
Mecanismo De Acción
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine and other choline esters that function as neurotransmitters, while LOX is involved in the metabolism of polyunsaturated fatty acids to form leukotrienes.
Mode of Action
The compound interacts with its targets (AChE, BChE, and LOX) by inhibiting their activities . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic system, which plays a key role in memory and cognition. The inhibition of LOX, on the other hand, affects the arachidonic acid pathway, which is involved in inflammation and immune responses .
Result of Action
The inhibition of AChE, BChE, and LOX by this compound can lead to increased levels of acetylcholine in the synaptic cleft, decreased breakdown of other choline esters, and altered leukotriene levels, respectively . These changes at the molecular and cellular levels could potentially alleviate symptoms of diseases such as Alzheimer’s disease, where cholinergic deficits are observed.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets.
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potent inhibitor of KRAS G12C, a protein involved in cell signaling pathways . The compound exerts its effects by covalently binding to the protein, thereby inhibiting its function .
Cellular Effects
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide has been shown to have significant effects on various types of cells. In particular, it has been found to be effective against NCI-H358 cells, which are known to carry the KRAS G12C mutation . The compound influences cell function by suppressing NF-κB activity and reducing the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS) genes .
Molecular Mechanism
The compound exerts its effects at the molecular level through a variety of mechanisms. It binds covalently to the KRAS G12C protein, inhibiting its function and thereby disrupting cell signaling pathways . This binding interaction is facilitated by the unique structure of the compound, which allows it to fit into the active site of the protein .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound has a stable structure and does not degrade rapidly .
Transport and Distribution
The transport and distribution of the compound within cells and tissues are currently being studied. Preliminary research suggests that the compound is able to penetrate cell membranes and distribute throughout the cell .
Propiedades
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c26-21(16-12-18(27-24-16)19-8-5-11-28-19)23-15-7-2-1-6-14(15)17-13-25-10-4-3-9-20(25)22-17/h1-13H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRDNFMPRGJDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=NOC(=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3018295.png)
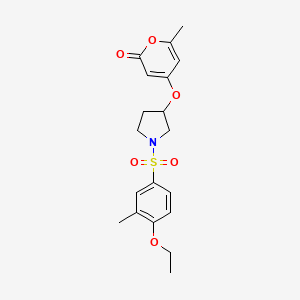
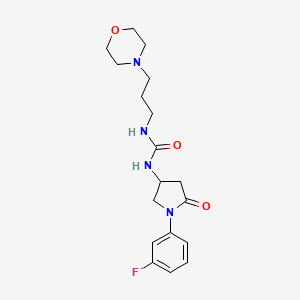


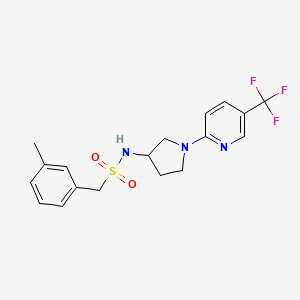

![1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3018307.png)
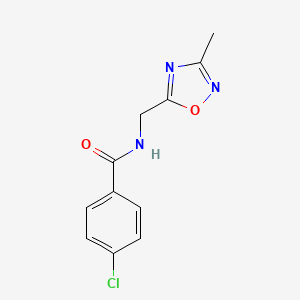
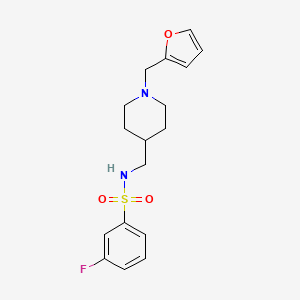

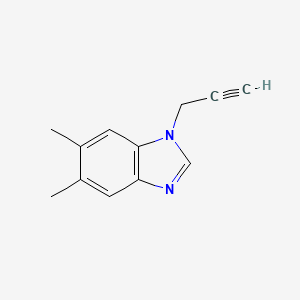
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)
